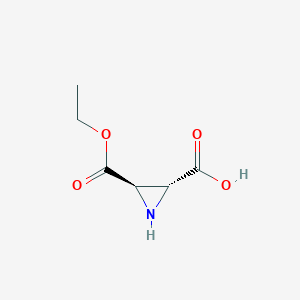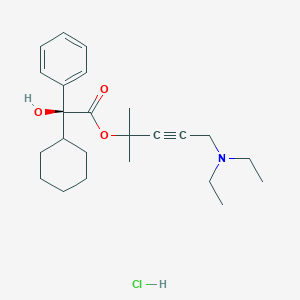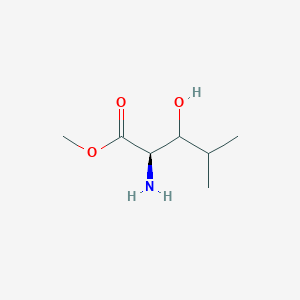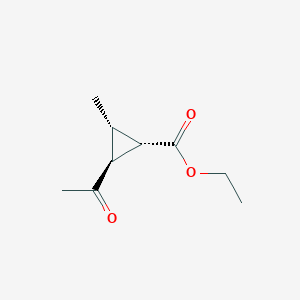
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid, also known as ECAC, is a chemical compound that belongs to the class of aziridine carboxylic acids. It is a chiral molecule with two stereocenters, and its molecular formula is C7H11NO4. ECAC has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Wirkmechanismus
The mechanism of action of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid is not fully understood. However, it is believed that (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid exerts its anti-tumor activity by inhibiting the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and cell cycle arrest in cancer cells, and (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid may exert its anti-tumor activity through a similar mechanism.
Biochemische Und Physiologische Effekte
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in lab experiments is its high enantioselectivity, which makes it a useful chiral building block in the synthesis of biologically active compounds. Another advantage of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid is its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. However, one of the limitations of using (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in lab experiments is its relatively high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. One direction is the development of more efficient and cost-effective synthesis methods for (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. Another direction is the investigation of the mechanism of action of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid, which may lead to the development of more effective anti-tumor agents. Additionally, the development of new applications for (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid in materials science and organic synthesis may lead to the discovery of new chiral compounds with potential applications in various fields.
Synthesemethoden
The synthesis of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid can be achieved through several methods, including the reaction of ethyl diazoacetate with chiral N-Boc-aziridine, the reaction of ethyl acetoacetate with N-Boc-aziridine, and the reaction of ethyl chloroformate with chiral N-Boc-aziridine. Among these methods, the reaction of ethyl diazoacetate with chiral N-Boc-aziridine is the most commonly used method for the synthesis of (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid. This method involves the use of a copper catalyst and a chiral ligand to achieve high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been shown to exhibit anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has also been investigated for its potential use as a chiral building block in the synthesis of biologically active compounds. In materials science, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been used as a chiral auxiliary in the synthesis of chiral polymers with potential applications in drug delivery and catalysis. In organic synthesis, (2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid has been used as a chiral reagent in the synthesis of various chiral compounds.
Eigenschaften
CAS-Nummer |
167933-78-0 |
|---|---|
Produktname |
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid |
Molekularformel |
C6H9NO4 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
(2R,3R)-3-ethoxycarbonylaziridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)4-3(7-4)5(8)9/h3-4,7H,2H2,1H3,(H,8,9)/t3-,4-/m1/s1 |
InChI-Schlüssel |
DIDDEKQOGOEWTH-QWWZWVQMSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1[C@@H](N1)C(=O)O |
SMILES |
CCOC(=O)C1C(N1)C(=O)O |
Kanonische SMILES |
CCOC(=O)C1C(N1)C(=O)O |
Synonyme |
2,3-Aziridinedicarboxylicacid,monoethylester,(2R,3R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dipyrrolo[1,2-a:2,1-c]pyrazine, 5,6-dihydro-2,8-dimethyl-(9CI)](/img/structure/B69541.png)






![4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate](/img/structure/B69560.png)



